3,5-Dinitrobenzoic acid 3,5-Dinitrobenzoic acid 3,5-Dinitrobenzoic acid forms an adduct with 3,5-dimethylpyridine and the crystal structure of adduct has been studied at room temperature and 80K for both undeuterated and deuterated compounds. It forms 1:1 cocrystal with analgesic drug, ethenzamide and exists in two polymorphic forms.
3,5-dinitrobenzoic acid is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 5 are replaced by nitro groups. It is a C-nitro compound and a member of benzoic acids.
Brand Name: Vulcanchem
CAS No.: 99-34-3
VCID: VC21079497
InChI: InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)
SMILES: C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula: C7H4N2O6
Molecular Weight: 212.12 g/mol

3,5-Dinitrobenzoic acid

CAS No.: 99-34-3

Cat. No.: VC21079497

Molecular Formula: C7H4N2O6

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dinitrobenzoic acid - 99-34-3

Specification

Description 3,5-Dinitrobenzoic acid forms an adduct with 3,5-dimethylpyridine and the crystal structure of adduct has been studied at room temperature and 80K for both undeuterated and deuterated compounds. It forms 1:1 cocrystal with analgesic drug, ethenzamide and exists in two polymorphic forms.
3,5-dinitrobenzoic acid is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 5 are replaced by nitro groups. It is a C-nitro compound and a member of benzoic acids.
CAS No. 99-34-3
Molecular Formula C7H4N2O6
Molecular Weight 212.12 g/mol
IUPAC Name 3,5-dinitrobenzoic acid
Standard InChI InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)
Standard InChI Key VYWYYJYRVSBHJQ-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Canonical SMILES C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Melting Point 205.0 °C

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